Fucose 2-nitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fucose 2-nitrophenylhydrazone is a chemical compound with the molecular formula C12H17N3O6 and a molecular weight of 299.286 g/mol . This compound is part of the hydrazone family, which is known for its applications in various chemical and biological fields. This compound is particularly noted for its potential use in cancer research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fucose 2-nitrophenylhydrazone typically involves the reaction of fucose with 2-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative . The general reaction scheme can be represented as follows:
Fucose+2-nitrophenylhydrazine→Fucose 2-nitrophenylhydrazone
Industrial Production Methods: . These suppliers provide the compound for research purposes, ensuring its availability for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Fucose 2-nitrophenylhydrazone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Fucose 2-nitrophenylhydrazone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Investigated for its potential role in inhibiting certain biological processes, such as enzyme activity.
- Studied for its interactions with proteins and other biomolecules.
Medicine:
- Explored for its potential anti-cancer properties, particularly in breast and colon cancer research .
- Evaluated for its ability to modulate biological pathways involved in disease progression.
Industry:
- Utilized in the development of new materials and compounds with specific properties.
- Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Fucose 2-nitrophenylhydrazone involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to the modulation of various biological processes, such as cell signaling and metabolism .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Propiohenone 4-nitrophenylhydrazone
- Ethyl pyruvate 3-nitrophenylhydrazone
- Benzaldehyde 4-nitrophenylhydrazone
- Diethyl ketomalonate 2-nitrophenylhydrazone
- 2-Butanone 4-nitrophenylhydrazone
Uniqueness: Fucose 2-nitrophenylhydrazone is unique due to its specific structure, which combines the properties of fucose and 2-nitrophenylhydrazine. This combination allows it to interact with a wide range of biological targets and participate in various chemical reactions .
Properties
Molecular Formula |
C12H17N3O6 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)hydrazinylidene]hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H17N3O6/c1-7(16)11(18)12(19)10(17)6-13-14-8-4-2-3-5-9(8)15(20)21/h2-7,10-12,14,16-19H,1H3 |
InChI Key |
WBEGFALJHNFNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C=NNC1=CC=CC=C1[N+](=O)[O-])O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.